1,2-dimethylcyclohexane-1-carboxylic acid, Mixture of diastereomers
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Overview
Description
1,2-Dimethylcyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and a carboxylic acid group. This compound exists as a mixture of diastereomers due to the different spatial arrangements of the substituents around the cyclohexane ring. The presence of these diastereomers can significantly influence the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydrogenation of 1,2-dimethylbenzene (o-xylene) followed by carboxylation. The hydrogenation process typically uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to convert the aromatic ring into a cyclohexane ring. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a base like sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of 1,2-dimethylcyclohexane-1-carboxylic acid may involve continuous flow reactors to optimize the hydrogenation and carboxylation steps. The use of advanced catalysts and reaction conditions can enhance yield and selectivity towards the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carboxylic acid can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methyl groups can participate in electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,2-Dimethylcyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-dimethylcyclohexane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins, influencing their structure and function. The methyl groups can affect the compound’s hydrophobicity and its ability to interact with lipid membranes.
Comparison with Similar Compounds
1,2-Dimethylcyclohexane: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Cyclohexane-1-carboxylic acid: Lacks the methyl groups, resulting in different steric and electronic properties.
1,3-Dimethylcyclohexane-1-carboxylic acid: Positional isomer with different spatial arrangement of methyl groups, leading to different diastereomeric properties.
Uniqueness: 1,2-Dimethylcyclohexane-1-carboxylic acid’s unique combination of methyl groups and a carboxylic acid group allows for specific interactions and reactivity patterns not observed in its analogs. This makes it a valuable compound for targeted synthetic and research applications.
Properties
CAS No. |
7112-19-8 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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